2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that has garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the 1,3,4-thiadiazole ring through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The resulting thiadiazole intermediate is then reacted with 4-methylpiperazine to introduce the piperazine moiety. Finally, the acetamide linkage is formed by coupling the thiadiazole-piperazine intermediate with 3-(trifluoromethyl)phenylacetyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while nucleophilic substitution on the piperazine moiety can introduce various functional groups.
Scientific Research Applications
2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- 2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(difluoromethyl)phenyl)acetamide
Uniqueness
Compared to similar compounds, 2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5OS2/c1-23-5-7-24(8-6-23)14-21-22-15(27-14)26-10-13(25)20-12-4-2-3-11(9-12)16(17,18)19/h2-4,9H,5-8,10H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKINUITZHVTHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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